{2-[Butyl(phenyl)amino]ethyl}phosphonic acid
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Overview
Description
{2-[Butyl(phenyl)amino]ethyl}phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an aminoethyl chain, which is further substituted with a butyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Butyl(phenyl)amino]ethyl}phosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable amine precursor with a phosphonic acid derivative. For instance, the reaction of {2-[Butyl(phenyl)amino]ethyl}amine with phosphorous acid under acidic conditions can yield the desired phosphonic acid. Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions (e.g., HCl) or using the McKenna procedure (bromotrimethylsilane followed by methanolysis) to produce the phosphonic acid .
Industrial Production Methods
Industrial production of phosphonic acids often involves large-scale reactions using readily available precursors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[Butyl(phenyl)amino]ethyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the aminoethyl chain or the substituents attached to it.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonic acid group can yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
{2-[Butyl(phenyl)amino]ethyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural similarity to natural phosphates makes it useful in studying biological processes involving phosphorylation.
Industry: It can be used in the production of flame retardants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism by which {2-[Butyl(phenyl)amino]ethyl}phosphonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate moiety in biological systems, allowing the compound to inhibit or activate specific pathways. For example, it may inhibit enzymes involved in bone resorption by binding to calcium ions and preventing the breakdown of bone tissue .
Comparison with Similar Compounds
Similar Compounds
Bisphosphonates: These compounds also contain phosphonic acid groups and are used to treat bone diseases like osteoporosis.
Aminophosphonic Acids: Similar in structure, these compounds have applications in agriculture as herbicides and in medicine as enzyme inhibitors.
Uniqueness
{2-[Butyl(phenyl)amino]ethyl}phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and phenyl groups can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
113360-74-0 |
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Molecular Formula |
C12H20NO3P |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-(N-butylanilino)ethylphosphonic acid |
InChI |
InChI=1S/C12H20NO3P/c1-2-3-9-13(10-11-17(14,15)16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,15,16) |
InChI Key |
ITBDKMWZJWRIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCP(=O)(O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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